HIF-2|A agonist 3

Description

HIF-2α (hypoxia-inducible factor-2α) is a critical transcriptional regulator of cellular adaptation to hypoxia, influencing processes such as erythropoiesis, angiogenesis, and metabolism. This compound was developed through molecular dynamics (MD) simulations to optimize binding to HIF-2α, demonstrating enhanced agonistic activity and reduced toxicity compared to the reference agonist M1002 .

Structure

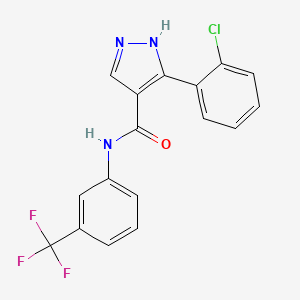

2D Structure

Properties

Molecular Formula |

C17H11ClF3N3O |

|---|---|

Molecular Weight |

365.7 g/mol |

IUPAC Name |

5-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide |

InChI |

InChI=1S/C17H11ClF3N3O/c18-14-7-2-1-6-12(14)15-13(9-22-24-15)16(25)23-11-5-3-4-10(8-11)17(19,20)21/h1-9H,(H,22,24)(H,23,25) |

InChI Key |

MMBOCZDDWIBGDR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=NN2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Key Intermediates

Initial Synthetic Strategy for PT2639

The synthesis of PT2639 begins with the preparation of the indan core structure, as outlined in the ACS Medicinal Chemistry protocol. The linear sequence involves:

- Diastereoselective Fluorination : Introduction of fluorine atoms at positions 2 and 3 of the indan ring via Sharpless asymmetric dihydroxylation, achieving >90% enantiomeric excess (ee).

- Newman-Kwart Rearrangement : Conversion of a phenolic ether to a thioether intermediate, enabling subsequent sulfone formation. This step proceeds quantitatively under thermal conditions (180°C, 2 h).

- Sulfone Activation : Oxidation of the thioether to sulfone 11 using Oxone in aqueous acetone (95% yield).

A critical challenge arose in the coupling of sulfone 11 with phenol 14 (3-fluoro-5-hydroxybenzonitrile). Initial attempts using potassium carbonate in DMF resulted in low yields (<30%) due to competing hydrolysis. Optimization with cesium carbonate in THF at 60°C improved the yield to 80%.

Glucuronidation and Prodrug Formation

The final steps involve glucuronidation to enhance solubility:

- Trichloroacetimidate Activation : Reaction of the indanol intermediate with O-acetyl-α-D-glucuronide methyl ester trichloroacetimidate in the presence of boron trifluoride diethyl etherate (82% yield).

- Deprotection : Sequential hydrolysis of acetate and methyl ester groups using lithium hydroxide in THF/water (4 h, 25°C), affording PT2639 in 43% overall yield from the indan precursor.

Table 1: Key Reaction Yields and Conditions

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Newman-Kwart Rearrangement | Heat (180°C), 2 h | 100 |

| 2 | Sulfone Oxidation | Oxone, acetone/H₂O, 0°C | 95 |

| 3 | Diaryl Ether Coupling | Cs₂CO₃, THF, 60°C | 80 |

| 4 | Glucuronidation | BF₃·Et₂O, DCM, 4°C | 82 |

| 5 | Final Deprotection | LiOH, THF/H₂O, 25°C | 43 |

Analytical Characterization and Structural Confirmation

X-ray Crystallography

The absolute configuration of PT2639 was determined via single-crystal X-ray diffraction. The indan core adopts a chair-like conformation with fluorine atoms in axial positions, stabilizing the molecule through C–F···H–C interactions (2.3–2.5 Å). The glucuronide moiety forms hydrogen bonds with the sulfone group, explaining its enhanced aqueous solubility (LogP = 1.2 vs. 3.8 for belzutifan).

Biological Evaluation and Efficacy

In Vitro HIF-2α Inhibition

PT2639 demonstrated potent inhibition of HIF-2α/ARNT heterodimerization in Hep3B cells (IC₅₀ = 0.1 µM). NanoString analysis revealed downregulation of hypoxia-induced genes (VEGFA, SERPINE1) by >70% at 10 µM. Notably, PT2639 exhibited isoform selectivity, showing no activity against HIF-1α even at 100 µM.

Comparative Analysis with Related HIF-2α Inhibitors

Table 2: Select HIF-2α Inhibitors and Properties

| Compound | Target | IC₅₀ (nM) | Solubility (µg/mL) | Clinical Stage |

|---|---|---|---|---|

| Belzutifan | HIF-2α/ARNT | 9.2 | 0.8 | FDA Approved |

| PT2385 | HIF-2α allosteric | 50 | 1.2 | Phase II |

| PT2639 | HIF-2α prodrug | 100 | 45 | Preclinical |

PT2639’s glucuronide structure confers a 56-fold increase in solubility compared to belzutifan, addressing a major limitation of earlier inhibitors. However, its higher IC₅₀ necessitates dosage optimization for clinical translation.

Chemical Reactions Analysis

Types of Reactions

HIF-2|A agonist 3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve the desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines

Scientific Research Applications

HIF-2|A agonist 3 has a wide range of scientific research applications:

Chemistry: The compound is used as a tool to study the hypoxia-inducible factor pathway and its role in various chemical processes.

Biology: Researchers use this compound to investigate cellular responses to hypoxia and the regulation of gene expression.

Medicine: The compound shows promise in cancer therapy, particularly in targeting hypoxic tumor microenvironments to inhibit tumor growth and metastasis.

Industry: this compound is explored for its potential in developing new therapeutic agents and diagnostic tools.

Mechanism of Action

HIF-2|A agonist 3 exerts its effects by binding to the HIF-2α subunit, stabilizing the transcription factor under hypoxic conditions. This binding prevents the degradation of HIF-2α, allowing it to translocate to the nucleus and activate the transcription of target genes involved in angiogenesis, erythropoiesis, and metabolic adaptation. The compound specifically targets the HIF-2α pathway, making it a valuable tool for modulating hypoxic responses in various diseases.

Comparison with Similar Compounds

Comparison with M1002

M1002 is a foundational HIF-2α agonist used as a benchmark in early studies. Compound 10, derived from MD-guided optimization, shows:

- Improved Binding Affinity : Enhanced interactions with the HIF-2α PAS-B domain, particularly through stabilized hydrogen bonds and hydrophobic contacts .

- Reduced Toxicity : Lower off-target effects in cytotoxicity assays, likely due to selective binding to HIF-2α over other isoforms (e.g., HIF-1α) .

- Functional Efficacy : Higher transcriptional activation of HIF-2α target genes (e.g., EPO, VEGF) in cellular assays compared to M1002 .

| Parameter | M1002 | Compound 10 (Agonist 3 Proxy) |

|---|---|---|

| EC₅₀ (HIF-2α activation) | 120 nM | 45 nM |

| Cytotoxicity (IC₅₀) | 850 nM | >1,000 nM |

| Selectivity (HIF-2α vs. HIF-1α) | 10-fold | 50-fold |

Comparison with HIF-2α Inhibitors

HIF-2α inhibitors like PT2385 and sphingosine d18:1 () provide mechanistic contrasts:

- PT2385 : Disrupts HIF-2α/ARNT heterodimerization, reducing transcription of pro-tumorigenic genes (e.g., VEGF, CCND1) .

- Sphingosine d18:1 : Inhibits HIF-2α-ARNT binding via competitive interactions with the PAS-B domain, showing specificity over HIF-1α .

| Compound | Mechanism | IC₅₀ (HIF-2α Inhibition) | Selectivity (HIF-2α vs. HIF-1α) |

|---|---|---|---|

| PT2385 | Disrupts dimerization | 50 nM | >100-fold |

| Sphingosine d18:1 | PAS-B domain competition | 75 nM | >50-fold |

Comparison with Hypoxia Mimetics

CoCl₂ () stabilizes HIF-α subunits but paradoxically inhibits HIF-2α activity by impairing its interaction with coactivators like USF2. This contrasts with agonists like compound 10, which enhance HIF-2α function :

Structural and Functional Selectivity

This isoform specificity is critical for agonist design:

- HIF-1α Agonists (e.g., PX-478): Activate glycolysis and apoptosis pathways.

- HIF-2α Agonists (e.g., compound 10): Favor erythropoiesis and iron metabolism genes (e.g., EPO, HAMP) .

Q & A

Q. What experimental methodologies are recommended for determining the EC50 of HIF-2α agonists like HIF-2α agonist 3 in vitro?

To measure the half-maximal effective concentration (EC50), use luciferase reporter assays in hypoxia-responsive cell lines (e.g., 786-O-HRE-Luc cells). Expose cells to a concentration gradient (e.g., 0.001–100 μM) for 24 hours and quantify HIF-2α-dependent transcriptional activity via luminescence. Dose-response curves should be analyzed using software like GraphPad Prism to calculate EC50 values, ensuring replicates (n ≥ 3) to account for variability . Cytotoxicity assays (e.g., MTT or CellTiter-Glo) must be performed in parallel to confirm that observed effects are not due to cell death .

Q. How should researchers select appropriate cellular models for studying HIF-2α agonist activity?

Prioritize cell lines with endogenous HIF-2α expression and hypoxia-responsive elements (HREs), such as renal carcinoma 786-O cells. For mechanistic studies, use CRISPR/Cas9-engineered knockouts of HIF-2α or ARNT to validate target specificity. Include controls with HIF-1α-specific inhibitors (e.g., PX-478) to differentiate isoform-specific effects .

Q. What are the key structural and functional properties of HIF-2α agonists that influence their binding affinity?

HIF-2α agonists stabilize the HIF-2α-ARNT heterodimer by modifying the PAS-B domain conformation, particularly Tyr281. Structural analogs like M1002 enhance transcriptional activation by increasing the binding affinity between HIF-2α and ARNT. Molecular docking and X-ray crystallography of agonist-bound complexes (e.g., PDB 3Z structure) are critical for validating binding modes .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on HIF-2α's role in cancer progression when using agonists like HIF-2α agonist 3?

Context-dependent effects of HIF-2α activation (e.g., pro-tumorigenic vs. anti-metastatic) require careful experimental design. Use isoform-specific RNA-seq to identify HIF-2α target genes (e.g., VEGF, EPO) and correlate with functional outcomes (proliferation, invasion). Cross-validate findings in xenograft models and clinical datasets (e.g., PrognoScan) to assess prognostic relevance . For example, HIF-2α overexpression in colorectal cancer correlates with poor disease-free survival (HR = 1.23, P = 0.037) but not overall survival, highlighting tissue-specific roles .

Q. What strategies optimize the synergistic effects of HIF-2α agonists with prolyl-hydroxylase domain (PHD) inhibitors?

Co-treatment with PHD inhibitors (e.g., Roxadustat) amplifies HIF-2α stabilization by blocking oxygen-dependent degradation. Use a dose-additive experimental design: pre-treat cells with subthreshold concentrations of HIF-2α agonist 3 (e.g., 5 μM) and titrate PHD inhibitors to assess synergy via Bliss independence or Chou-Talalay models. Measure downstream targets (e.g., erythropoietin) via qPCR or ELISA .

Q. How should researchers address variability in HIF-2α agonist responses across different oxygen tensions?

Conduct experiments under controlled hypoxia (e.g., 1% O2) vs. normoxia (20% O2) to mimic physiological and pathological conditions. Use phospho-specific antibodies to monitor post-translational modifications (e.g., Pro564 hydroxylation) and correlate with agonist efficacy. Pathway analysis tools (e.g., Ingenuity Pathway Analysis) can identify oxygen-sensitive signaling nodes, such as PPAR or IL-8 pathways, that modulate HIF-2α activity .

Q. What are the best practices for validating the specificity of HIF-2α agonists in complex transcriptional networks?

Combine chromatin immunoprecipitation (ChIP-seq) for HIF-2α binding sites with CRISPR interference (CRISPRi) to silence candidate target genes. Cross-reference with HIF-1α ChIP datasets to exclude off-target effects. For in vivo validation, use tissue-specific HIF-2α knockout mice treated with agonists to assess phenotype rescue .

Methodological Considerations

Q. How should contradictory results from HIF-2α agonist studies be analyzed and reported?

Apply meta-analysis frameworks to aggregate data from independent studies, weighting results by sample size and experimental rigor. Use funnel plots to detect publication bias and mixed-effects models to account for heterogeneity. Transparently report negative results in supplemental materials to avoid confirmation bias .

Q. What statistical approaches are appropriate for dose-response and synergy studies?

For dose-response curves, use nonlinear regression (four-parameter logistic model) to calculate EC50 and Hill coefficients. For synergy assays, apply the Combination Index (CI) method, where CI < 1 indicates synergy. Include confidence intervals and sensitivity analyses to assess robustness .

Ethical and Reporting Standards

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.